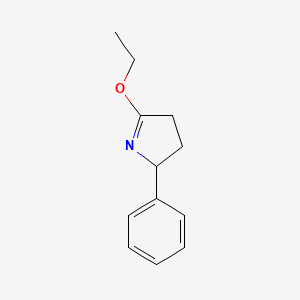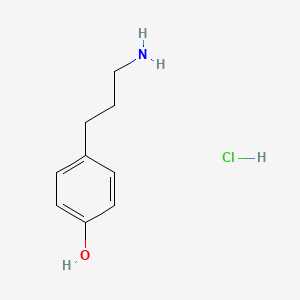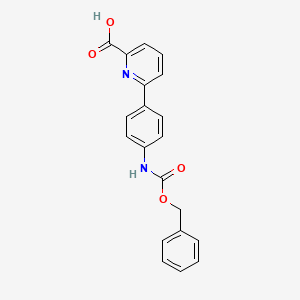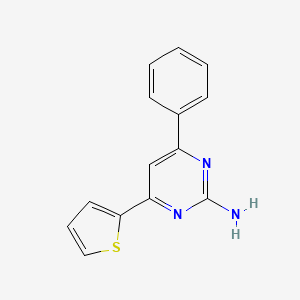
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole (5-E2P-3,4-DHP) is a heterocyclic compound that has been studied for its potential applications in various fields of science. It is a highly versatile compound that can be used for a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
5-E2P-3,4-DHP has been studied for its potential applications in various fields of science. It has been used as a model compound for the study of enzyme-catalyzed reactions due to its ability to form stable complexes with enzymes. It has also been used as a building block for the synthesis of biologically active compounds, such as antibiotics and anti-tumor agents. In addition, 5-E2P-3,4-DHP has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用機序
The mechanism of action of 5-E2P-3,4-DHP is not yet fully understood. However, it is believed that the compound binds to enzymes and inhibits their activity. It is also believed that 5-E2P-3,4-DHP may act as a substrate for certain enzymes, allowing them to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E2P-3,4-DHP are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including anti-inflammatory, anti-oxidative, and anti-tumor effects. In addition, 5-E2P-3,4-DHP may have an effect on the central nervous system, as it has been shown to bind to certain receptors in the brain.
実験室実験の利点と制限
The main advantage of using 5-E2P-3,4-DHP in lab experiments is its versatility. Due to its ability to form stable complexes with enzymes, it can be used as a model compound for the study of enzyme-catalyzed reactions. In addition, it can be used as a building block for the synthesis of biologically active compounds. However, one of the main limitations of using 5-E2P-3,4-DHP in lab experiments is its lack of specificity. As it can bind to a variety of different enzymes, it may have unintended effects on the body.
将来の方向性
There are a number of potential future directions for the study of 5-E2P-3,4-DHP. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into its synthesis methods and potential uses in lab experiments could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential applications in the treatment of neurodegenerative diseases could lead to the development of new treatments.
合成法
5-E2P-3,4-DHP can be synthesized using a variety of different methods. One of the most common methods is the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl bromoacetate in the presence of sodium ethoxide. This reaction results in the formation of 5-E2P-3,4-DHP as the major product. Other methods for the synthesis of 5-E2P-3,4-DHP include the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl chloroacetate in the presence of sodium ethoxide, and the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl iodide in the presence of sodium ethoxide.
特性
IUPAC Name |
5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-14-12-9-8-11(13-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJSTIQSRKSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)